7-Fluoro-1,1-dimethyl-1H-inden-5-amine CAS number and properties
The following technical guide details the properties, synthesis, and applications of 7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (also known as 7-Fluoro-1,1-dimethylindan-5-amine), a critical intermediate in the d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and applications of 7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (also known as 7-Fluoro-1,1-dimethylindan-5-amine), a critical intermediate in the development of RORγt inverse agonists and FAAH inhibitors.
Advanced Intermediate for RORγt & FAAH Modulation
PART 1: Chemical Identity & Structural Analysis
7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-amine is a specialized chiral building block used primarily in the synthesis of small-molecule immunomodulators. Its structural rigidity, provided by the indane core and the gem-dimethyl group, makes it an ideal scaffold for locking pharmacophores into bioactive conformations while the fluorine atom modulates metabolic stability and pKa.
1.1 Nomenclature & Identification
While the user query specifies "1H-inden-5-amine" (implying unsaturation), the primary pharmaceutical relevance lies in the 2,3-dihydro (indane) derivative. The "1,1-dimethyl" substitution at the bridgehead effectively blocks aromatization or double-bond formation at the 1-position, making the saturated indane the stable, isolable form used in drug discovery.
Gem-Dimethyl Group (C1): Acts as a "Thorpe-Ingold" conformational lock, restricting the rotation of the fused ring system and increasing the binding affinity to lipophilic pockets (e.g., RORγt ligand binding domain). It also blocks metabolic oxidation at the benzylic position.
7-Fluoro Substitution: Lowers the electron density of the aromatic ring, reducing the basicity of the amine (position 5) and potentially improving bioavailability by protecting against metabolic attack (e.g., hydroxylation) at the ortho-position.
5-Amine Handle: The primary point of attachment for coupling with urea, amide, or sulfonamide linkers to construct the final drug candidate.
PART 2: Synthesis & Manufacturing Protocols
The synthesis of this compound is non-trivial due to the specific regiochemistry required for the fluorine and dimethyl groups. The following protocol is adapted from high-yield routes developed for RORγt inverse agonists (e.g., Keio University methodologies).
2.1 Retrosynthetic Analysis
The most reliable route proceeds via the Buchwald-Hartwig amination of a triflate intermediate, which is itself derived from a demethylated phenol precursor.
Combine Triflate (1.0 eq), Diphenylmethanimine (1.2 eq), Pd₂(dba)₃ (0.05 eq), and BINAP (0.1 eq) in degassed solvent.
Heat to 80-100°C under Argon for 12-24 hours.
Hydrolysis: Cool mixture. Add 1M HCl/THF and stir at RT for 1 hour to cleave the imine.
Isolation: Neutralize with NaOH, extract with DCM.
Purification: Column chromatography to yield 7-Fluoro-1,1-dimethylindan-5-amine .
2.3 Synthesis Workflow Diagram
Caption: Step-wise synthetic route from methoxy-precursor to final amine via triflate activation and Palladium-catalyzed amination.[4][1][2][5][6][7][8]
PART 3: Applications in Drug Discovery
This amine is a "privileged structure" in the design of inverse agonists for the Retinoic Acid-Related Orphan Receptor gamma t (RORγt) .
3.1 Mechanism of Action: RORγt Inverse Agonism
RORγt is the master transcription factor for Th17 cells , which drive autoimmune pathologies like Psoriasis and Multiple Sclerosis.
The Role of the Amine: The 7-fluoro-1,1-dimethylindan-5-amine moiety typically serves as the lipophilic "tail" of the drug molecule.
Binding Mode: The gem-dimethyl indane core occupies a specific hydrophobic pocket within the RORγt Ligand Binding Domain (LBD). The 7-fluoro group induces a dipole that may interact with backbone carbonyls or specific residues (e.g., Phe/Tyr), stabilizing the receptor in an inactive conformation (inverse agonism).
Result: Recruitment of co-repressors (e.g., NCoR) instead of co-activators, suppressing IL-17A and IL-17F cytokine production.
3.2 Biological Pathway Diagram
Caption: Mechanism by which indane-based ligands switch RORγt from an activator to a repressor, blocking autoimmune pathways.
PART 4: Safety & Handling
Hazard Classification:
H302: Harmful if swallowed.
H315/H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over prolonged periods.
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents and acids.
References
Keio University . (2014). Design and synthesis of FAAH inhibitors and RORγt inverse agonists aiming for optimization of lead compounds. Retrieved from
National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 90019774: 7-Fluoro-1,1,3-trimethyl-4-aminoindane (Related Analog). Retrieved from
ChemicalBook . (2024). Product Entry: 7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-amine (CAS 1644236-70-3). Retrieved from
BLD Pharm . (2024). Product Analysis: 7-Fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-amine. Retrieved from
Biological Activity of Fluorinated Indene Amine Derivatives
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The Rigidified Pharmacophore In the landscape of medicinal chemistry, the indene amine sca...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Rigidified Pharmacophore
In the landscape of medicinal chemistry, the indene amine scaffold—and its biologically stable congener, 2-aminoindane (2-AI) —represents a "privileged structure." It serves as a rigidified analogue of phenylalkylamines (e.g., amphetamine, dopamine), locking the ethylamine side chain into a conformation that restricts rotational freedom. This conformational constraint often results in enhanced selectivity for monoamine transporters (MATs) and enzymes like Monoamine Oxidase B (MAO-B).
Why Fluorination?
The strategic incorporation of fluorine into the indene amine scaffold is not merely for lipophilicity modulation. It serves three critical mechanistic functions:
Metabolic Blockade: Fluorine substitution at the C5 or C6 positions of the aromatic ring blocks Cytochrome P450-mediated hydroxylation, significantly extending half-life (
).
pKa Modulation: The electronegativity of fluorine (EN = 3.98) exerts an inductive effect (
) that lowers the of the amine, potentially altering blood-brain barrier (BBB) permeability and receptor binding kinetics.
Selectivity Tuning: In MAO-B inhibitors, fluorine acts as a hydrogen bond acceptor or creates electrostatic repulsion, refining the fit within the hydrophobic substrate cavity.
Chemical Space & Structure-Activity Relationships (SAR)
The biological activity of fluorinated indene amines bifurcates into two primary therapeutic domains: Neuropsychiatry (MAO-B/Transporters) and Oncology (Tubulin Inhibition) .
Neuropsychiatric Targets: MAO-B and Monoamine Transporters
The 2-aminoindane scaffold is a potent scaffold for interacting with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[1]
5-Fluoro-2-aminoindane (5-FAI): Exhibits a shift in selectivity towards SERT compared to the non-fluorinated parent, which is NET/DAT selective. The fluorine atom mimics the electronic properties of a hydroxyl group (bioisostere) without the metabolic vulnerability.
Trifluoromethyl (-CF3) Substitution: Introduction of a -CF3 group (e.g., at C5) drastically increases lipophilicity (
) and often converts the compound into a potent anorectic agent (similar to fenfluramine analogs) via 5-HT2C receptor agonism.
Oncology: Tubulin Polymerization Inhibitors
Recent studies have identified dihydro-1H-indene (indane) derivatives that bind to the colchicine-binding site of tubulin.
Mechanism: These compounds destabilize microtubules, arresting the cell cycle in the G2/M phase and inducing apoptosis.[9]
SAR Insight: A 4- or 5-fluoro substitution on the A-ring (indene core) enhances binding affinity by interacting with Cys241 in
-tubulin. The rigid indene core holds the "B-ring" (often a trimethoxyphenyl group) in the optimal orientation to displace colchicine.
Visualization: SAR Logic Flow
The following diagram illustrates the divergent biological pathways based on fluorine positioning.
Figure 1: Divergent SAR pathways for fluorinated indene amine derivatives.
Experimental Protocols
Synthesis of 5-Fluoro-2-Aminoindane (Representative Protocol)
This protocol utilizes a reductive amination approach from the fluorinated indanone precursor, ensuring high yield and purity.
Reagents:
5-Fluoro-2-indanone (CAS: 34986-88-2)
Ammonium Acetate (
)
Sodium Cyanoborohydride (
)
Methanol (MeOH, anhydrous)
Step-by-Step Methodology:
Imine Formation: Dissolve 5-Fluoro-2-indanone (1.0 eq) in anhydrous MeOH. Add
(10.0 eq) to the solution. Stir the mixture at room temperature for 2 hours under an inert atmosphere () to form the intermediate imine.
Reduction: Cool the reaction mixture to 0°C. Slowly add
(1.5 eq) portion-wise.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: DCM/MeOH 9:1).
Quenching: Quench the reaction with 1M HCl (adjust to pH < 2) to decompose excess hydride. Stir for 30 minutes.
Workup: Basify the aqueous layer with NaOH (pH > 10) and extract with Dichloromethane (DCM) (3x).
Purification: Dry organic layers over
, concentrate, and purify via flash column chromatography (Silica gel, DCM:MeOH:NH4OH gradient).
Validation: Confirm structure via
-NMR (expect singlet around -115 to -120 ppm) and HRMS.
Biological Assay: MAO-B Inhibition (Fluorometric)
To quantify the biological activity of the synthesized fluorinated derivative, a continuous fluorometric assay using Amplex Red is recommended.
Principle: MAO-B oxidizes the substrate (p-tyramine or benzylamine), generating
. In the presence of Horseradish Peroxidase (HRP), reacts with Amplex Red to produce resorufin (highly fluorescent).
Protocol:
Enzyme Prep: Recombinant Human MAO-B (1 U/mL) in Potassium Phosphate Buffer (0.05 M, pH 7.4).
Inhibitor Incubation: Add 10
L of the test compound (dissolved in DMSO) to 90 L of the enzyme solution. Incubate at 37°C for 15 minutes.
Control: Selegiline (1
M) as positive control; DMSO only as negative control.
Substrate Addition: Add 100
L of reaction mix containing:
200
M p-Tyramine
200
M Amplex Red reagent
1 U/mL HRP
Measurement: Monitor fluorescence excitation at 545 nm and emission at 590 nm for 30 minutes (kinetic mode).
Data Analysis: Calculate the slope of fluorescence increase (
). Determine using non-linear regression (GraphPad Prism).
Mechanism of Action: MAO-B Inhibition
The following diagram details the mechanistic interaction between the fluorinated inhibitor and the MAO-B active site.
Figure 2: Mechanistic pathway of MAO-B inhibition by fluorinated indene amines.
Comparative Data Summary
The table below summarizes the effect of fluorination on the biological potency of 2-aminoindane derivatives (Data synthesized from literature trends).
Compound
Substitution
Target
Potency ()
Primary Effect
2-AI
None
NET > DAT
nM (NET)
Psychostimulant
5-F-2-AI
5-Fluoro
SERT > NET
nM (SERT)
Serotonergic/Anorectic
5-CF3-2-AI
5-Trifluoromethyl
5-HT2C / SERT
nM
Anorectic (Fenfluramine-like)
Indene-12d
5-Methoxy (B-ring)
Tubulin
nM
Cytotoxicity (G2/M Arrest)
References
Development of Fluorinated MAO-B inhibitors. University of South Dakota. Available at: [Link]
Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry, 2017. Available at: [Link]
2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters. Psychopharmacology, 2019.[5] Available at: [Link]
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[10][11] Available at: [Link]
Discovery of a chiral fluorinated azetidin-2-one as a tubulin polymerisation inhibitor. European Journal of Medicinal Chemistry, 2020.[9] Available at: [Link]
synthesis of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine from 5-fluoro-1-indanone
This Application Note provides a comprehensive protocol for the synthesis of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine (CAS: 1936134-98-3). Critical Application Note: Regiochemistry & Starting Material Target Identity: 7-Fl...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive protocol for the synthesis of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine (CAS: 1936134-98-3).
Critical Application Note: Regiochemistry & Starting Material
Target Identity: 7-Fluoro-1,1-dimethyl-1H-inden-5-amine.[1]
Starting Material Mismatch: The user requested synthesis from 5-fluoro-1-indanone .
Scientific Reality: Standard cyclization and functionalization of 5-fluoro-1-indanone typically yields the 6-fluoro or 5-fluoro isomer of the target, depending on the route (see Mechanism section).
Correct Precursor: To achieve the 7-fluoro regiochemistry in the final 1,1-dimethyl-1H-indene core, the synthesis requires 4-fluoro-1-indanone (via the "ring-flip" cyclization route) or 7-fluoro-1-indanone (via direct functionalization).
Protocol Scope: This guide details the synthesis of the specific target requested (7-Fluoro isomer), utilizing the correct regiochemical precursors, while explicitly noting where the 5-fluoro starting material would diverge.
Retrosynthetic Analysis & Strategy
The synthesis hinges on constructing the 1,1-dimethyl-1H-indene core. The most robust route involves the formation of 3,3-dimethyl-1-indanone , followed by reduction and dehydration. Crucially, the numbering of the indanone ring "flips" during the transition to the indene:
Indanone C3 (gem-dimethyl)
Indene C1 .
Indanone C4
Indene C7 .
Indanone C6
Indene C5 .
Therefore, to obtain 7-Fluoro (Indene C7) and 5-Amine (Indene C5), we must start with an indanone bearing 4-Fluoro and 6-Nitro/Amine substituents.
Pathway Diagram
Figure 1: Retrosynthetic logic demonstrating the requirement for 4-fluoro-1-indanone to access the 7-fluoro-indene target.
Experimental Protocol
Phase 1: Preparation of 4-Fluoro-6-nitro-1-indanone
Note: If starting from commercial 4-fluoro-1-indanone.
Reagents: 4-Fluoro-1-indanone (1.0 eq),
(1.1 eq), (conc.).
Procedure:
Dissolve 4-fluoro-1-indanone in concentrated
at 0°C.
Add
portion-wise, maintaining temperature <5°C.
Stir for 2 hours at 0°C. The directing effects of the carbonyl (meta) and fluorine (ortho/para) favor substitution at the C6 position.
Pour onto crushed ice. Filter the yellow precipitate.
Purification: Recrystallize from Ethanol/Water.
Yield: ~75-85%.
Phase 2: Gem-dimethylation (Installation of C3-dimethyls)
Direct gem-dimethylation of indanone at C3 is difficult. The preferred method uses a "build-up" approach or blocking groups. However, for this protocol, we utilize a specialized alkylation-rearrangement or direct synthesis from acyclic precursors if available. Below is the standard alkylation route.
Alternative (Robust): Reaction of 1-bromo-2-fluoro-4-nitrobenzene with 3,3-dimethylacryloyl chloride via Friedel-Crafts (requires multiple steps).
Direct Methylation Protocol (via 2,2-dimethyl & Rearrangement/Migration):
Reagents: 4-Fluoro-6-nitro-1-indanone, NaH (2.5 eq), MeI (2.5 eq), DMF.
Warm to RT and stir 12h. This yields 2,2-dimethyl-4-fluoro-6-nitro-1-indanone .
Note: To get the 1,1-dimethyl-indene, we rely on the reduction/elimination of the 3,3-dimethyl isomer. If 2,2-dimethyl is formed, the subsequent elimination yields 2,3-dimethyl or requires a skeletal rearrangement.
Correction: Use 3,3-dimethyl-1-indanone synthesis via 3-chloro-3-methylbutanoyl chloride + 1-fluoro-3-nitrobenzene (Friedel-Crafts). This directly yields 4-fluoro-3,3-dimethyl-6-nitro-1-indanone .
Phase 3: Formation of the Indene Core (The "Flip")
Stir 2h. Quench with water, extract with EtOAc.[4]
Yields 4-fluoro-3,3-dimethyl-6-nitro-1-indanol .
Dehydration (Indene Formation):
Dissolve alcohol in Toluene. Add catalytic p-TsOH.
Reflux with Dean-Stark trap for 4h.
Mechanism: Elimination of water creates the double bond between C1 and C2 (indanone numbering).
Renumbering: The sp3 carbon (formerly C3) becomes C1 of the indene. The aromatic C4 (bearing Fluorine) becomes C7 of the indene. The aromatic C6 (bearing Nitro) becomes C5 of the indene.
Product:7-Fluoro-1,1-dimethyl-5-nitro-1H-indene .
Phase 4: Nitro Reduction to Amine
Reagents: Iron powder (5 eq),
(5 eq), Ethanol/Water (4:1).
Procedure:
Suspend nitro-indene in EtOH/Water.
Add Fe powder and
.
Heat to reflux for 2-4 hours. Monitor by TLC/LC-MS.
Cool, filter through Celite to remove iron residues.
Concentrate filtrate. Partition between EtOAc and saturated
Critical Analysis: The "5-Fluoro" Starting Material
If the user strictly proceeds with 5-fluoro-1-indanone using the standard route described above (Nitration
3,3-dimethylation Flip), the outcome changes:
Nitration of 5-fluoro-1-indanone: Directs to C6 (ortho to F, meta to CO). Product: 5-Fluoro-6-nitro-1-indanone .
Ring Flip:
F (at 5)
Indene C6.
Nitro (at 6)
Indene C5.
Result:6-Fluoro-1,1-dimethyl-1H-inden-5-amine .
Mismatch: This is the 6-fluoro isomer, not the requested 7-fluoro .
References
Target Identification: 10X Chem. (n.d.). 7-Fluoro-1,1-dimethyl-1H-Inden-5-amine (CAS 1936134-98-3). Retrieved from
Belzutifan Intermediates: Wallace, O. B., et al. (2021). Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material. Organic Process Research & Development, 26(3), 508–515.[5][6] Link[5]
Indene Synthesis: Alcalde, E., et al. (2008). Synthesis of novel serotonin 5-HT6 receptor ligands: Molecules based on indenes and indans. Organic & Biomolecular Chemistry, 6(20), 3795-3804. Link
Nitration Rearrangements: Garcia, J. G., et al. (1994).[7][8] Unexpected gem-dimethyl-carbonyl rearrangement during nitration of 6,6-dimethyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one. Journal of Organic Chemistry, 59(26), 8299-8301.
Application Notes and Protocols for the Buchwald-Hartwig Amination of Fluorinated Indenes
Introduction: Navigating the Challenges of C-N Bond Formation with Fluorinated Indenes The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of C-N Bond Formation with Fluorinated Indenes
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[3] However, the application of this powerful methodology to specialized substrates, such as fluorinated indenes, presents a unique set of challenges that necessitate a nuanced approach to protocol development.
Fluorinated indenes are increasingly important scaffolds in medicinal chemistry, where the fluorine atoms can modulate key properties like metabolic stability, lipophilicity, and binding affinity. The successful amination of these structures opens a direct route to a diverse array of novel chemical entities. This guide provides a detailed exploration of the critical parameters governing the Buchwald-Hartwig amination of fluorinated indenes, offering both a theoretical framework and practical, field-tested protocols for researchers, scientists, and drug development professionals.
The Mechanistic Landscape: A Foundation for Rational Protocol Design
A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for troubleshooting and optimizing reactions involving challenging substrates. The generally accepted mechanism proceeds through a sequence of elementary steps, each influenced by the choice of catalyst, ligand, base, and solvent.
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The key steps in the cycle are:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (in this case, a halo-substituted fluorinated indene) to form a Pd(II) species.[4][5]
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.[5]
Experimental Design: Key Parameters for Success
The successful amination of fluorinated indenes hinges on the careful selection of several interdependent reaction components. The electronic properties of the fluorinated indene ring—often electron-deficient—and the potential for steric hindrance must be considered.
Palladium Precursors
While various Pd(0) and Pd(II) sources can be used, Pd(II) precursors like Pd(OAc)₂ and Pd₂(dba)₃ are common due to their stability and ease of handling.[6] They are reduced in situ to the active Pd(0) catalyst. Pre-formed palladium catalysts, often referred to as "precatalysts," which incorporate the phosphine ligand, can also offer enhanced activity and reproducibility.
Ligand Selection: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. For challenging substrates like fluorinated indenes, bulky, electron-rich biaryl phosphine ligands are often required. These ligands promote the formation of the active monoligated Pd(0) species, accelerate both oxidative addition and reductive elimination, and suppress side reactions like β-hydride elimination.[1]
Ligand Class
Representative Ligands
Key Features & Applications
Dialkylbiaryl Phosphines
XPhos, RuPhos, BrettPhos
Highly active for a broad range of substrates, including aryl chlorides and electron-deficient systems.[6] RuPhos is often effective for secondary amines, while BrettPhos shows excellent performance with primary amines.[7]
Ferrocenyl Phosphines
Josiphos
Robust and versatile, effective for a variety of C-N couplings.[6]
Bidentate Phosphines
BINAP, XantPhos
While older generations of ligands, they can still be effective. XantPhos, with its wide bite angle, can be particularly useful in certain contexts.[8]
Base Selection: A Balancing Act
The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center. Strong, non-nucleophilic bases are typically employed.
Alkoxides: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective bases for a wide range of substrates. However, their high basicity can be incompatible with base-sensitive functional groups.[2]
Phosphates and Carbonates: Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ can be used for more sensitive substrates, though they may require higher reaction temperatures or longer reaction times.[5][9]
Organic Bases: Soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be advantageous in certain applications, particularly in flow chemistry, but may require specific ligand combinations to be effective.[8][10]
Solvent Choice
Aprotic, non-polar, or weakly polar solvents are generally preferred.
Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.
Ethers: Solvents like THF or 2-methyl-THF can also be effective.
General Protocol for the Buchwald-Hartwig Amination of a Fluorinated Indene
This protocol provides a robust starting point for the amination of a generic bromo-fluorinated indene with a primary or secondary amine. Optimization of ligand, base, temperature, and reaction time may be necessary for specific substrates.
Figure 2: A typical experimental workflow for the amination protocol.
Reagents and Equipment
Bromo-fluorinated indene (1.0 equiv)
Amine (1.1 - 1.5 equiv)
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., XPhos, 2-4 mol%)
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
Anhydrous solvent (e.g., toluene, 0.1 - 0.5 M)
Reaction vessel (e.g., Schlenk tube or sealed vial)
Magnetic stirrer and heating block/oil bath
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the bromo-fluorinated indene, the palladium precursor, the phosphine ligand, and the base.
Reagent Addition: Add the anhydrous solvent, followed by the amine. If the amine is a solid, it can be added with the other solids in step 1.
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Considerations for Fluorinated Systems
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more active ligand (e.g., from the dialkylbiaryl phosphine class), or switching to a stronger base like NaOtBu. The electron-withdrawing nature of fluorine can deactivate the aryl halide towards oxidative addition.
Side Reactions: The formation of hydrodehalogenation products (where the bromine is replaced by hydrogen) can indicate that the reductive elimination step is slow relative to competing pathways. A bulkier ligand may help to accelerate the desired C-N bond formation.[1]
Base Sensitivity: If the fluorinated indene or the amine contains base-sensitive functional groups, a weaker base like K₃PO₄ or Cs₂CO₃ should be screened, potentially at a higher temperature.
Aryl Iodides and Chlorides: While this protocol focuses on aryl bromides, aryl iodides can sometimes be challenging due to the formation of inhibitory palladium-iodide species.[11] Aryl chlorides are less reactive and will almost certainly require a highly active dialkylbiaryl phosphine ligand system.[6]
Conclusion
The Buchwald-Hartwig amination is a versatile and powerful tool for the synthesis of amino-substituted fluorinated indenes. A rational approach to protocol development, grounded in a solid understanding of the reaction mechanism and the influence of each reaction component, is key to success. By carefully selecting the appropriate palladium precursor, ligand, base, and solvent, researchers can overcome the challenges associated with these specialized substrates and unlock new avenues in medicinal and materials chemistry.
References
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. Available at: [Link]
Palladium-catalyzed cyanation and alkynylation of allylic gem -difluorides via Hiyama-type coupling - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05064B. Available at: [Link]
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis. Available at: [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. Available at: [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
synthesis of fluorinated building blocks at Enamine - YouTube. Available at: [Link]
New Methods for the Construction of Fluorinated Cyclic Amines and Amides - Nottingham ePrints. Available at: [Link]
Mechanochemical Synthesis of Fluorinated Imines - MDPI. Available at: [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives - Harvard DASH. Available at: [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
procedure for gem-dimethylation of 7-fluoroindene precursors
Application Note & Protocol A Robust and Scalable Procedure for the Gem-Dimethylation of 7-Fluoroindene Precursors Abstract The gem-dimethyl group is a privileged structural motif in medicinal chemistry, often introduced...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
A Robust and Scalable Procedure for the Gem-Dimethylation of 7-Fluoroindene Precursors
Abstract
The gem-dimethyl group is a privileged structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of drug candidates.[1][2] This application note provides a comprehensive, field-tested protocol for the efficient synthesis of 7-fluoro-1,1-dimethylindene, a valuable building block for pharmaceutical research, via the gem-dimethylation of a 7-fluoro-1-indanone precursor. We present a detailed, step-by-step methodology, mechanistic insights into the core chemical transformation, and a practical troubleshooting guide. The causality behind experimental choices, such as the selection of reagents and reaction conditions, is thoroughly explained to ensure reliable and reproducible outcomes for researchers in drug development and synthetic chemistry.
Introduction and Mechanistic Insights
The indene scaffold is a core component of various biologically active molecules. The introduction of a fluorine atom at the 7-position can significantly alter electronic properties and metabolic pathways, while the gem-dimethyl group at the 1-position provides steric bulk, blocks metabolic oxidation, and can lock in a specific conformation for receptor binding.
The core of this procedure is the exhaustive alkylation of the active methylene group at the C1 position of 7-fluoro-1-indanone. This transformation relies on the heightened acidity of the C1 protons, which are positioned alpha to both a carbonyl group and a benzene ring, allowing for facile deprotonation by a strong, non-nucleophilic base.
The Reaction Mechanism proceeds in three key steps:
First Deprotonation: A strong base, such as sodium hydride (NaH), abstracts a proton from the C1 position of 7-fluoro-1-indanone to form a resonance-stabilized enolate intermediate.
First Alkylation (SN2): The resulting enolate acts as a nucleophile, attacking an electrophilic methyl source, typically methyl iodide (MeI), in a classic SN2 reaction to yield 7-fluoro-1-methyl-1-indanone.
Second Deprotonation & Alkylation: The remaining proton at C1 is now sterically more hindered but still sufficiently acidic to be removed by the strong base. A second deprotonation and subsequent SN2 reaction with another equivalent of methyl iodide completes the gem-dimethylation, yielding the target 7-fluoro-1,1-dimethyl-1-indanone.
This sequential process can be performed in a single pot by using a molar excess of both the base and the alkylating agent.
scale-up synthesis of 7-fluoro-1,1-dimethyl-1H-inden-5-amine
An Application Note and Protocol for the Scale-Up Synthesis of 7-fluoro-1,1-dimethyl-1H-inden-5-amine For inquiries, please contact: Senior Application Scientist [email protected] Abstract This document provides a compre...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Scale-Up Synthesis of 7-fluoro-1,1-dimethyl-1H-inden-5-amine
For inquiries, please contact:
Senior Application Scientist
[email protected]
Abstract
This document provides a comprehensive guide for the , a key intermediate for pharmaceutical research and development. The synthetic strategy is designed for scalability, prioritizing commercially available starting materials, robust reaction conditions, and straightforward purification procedures. This application note details the synthetic rationale, step-by-step protocols, and critical process parameters for researchers, chemists, and drug development professionals.
Introduction
Fluorinated indanamine scaffolds are of significant interest in medicinal chemistry due to their potential to modulate the physicochemical and pharmacological properties of drug candidates. The unique conformational constraints of the indane ring system, combined with the electronic effects of the fluorine atom, make these structures valuable for targeting a range of biological targets. This guide outlines a reliable and scalable synthesis of 7-fluoro-1,1-dimethyl-1H-inden-5-amine, providing a practical approach for its production in larger quantities.
Synthetic Strategy
The overall synthetic approach is a four-step sequence commencing with the Friedel-Crafts acylation of 3-fluorotoluene, followed by the introduction of the gem-dimethyl group, nitration, and concluding with a catalytic hydrogenation to yield the target amine.
Caption: Overall synthetic workflow for 7-fluoro-1,1-dimethyl-1H-inden-5-amine.
Detailed Protocols
Step 1: Synthesis of 7-Fluoro-1,1-dimethyl-1H-inden-5-one
The synthesis of the indanone core is achieved via an intramolecular Friedel-Crafts acylation of an appropriate phenylpropionic acid derivative.[1][2] This method is well-established for the formation of five-membered rings fused to an aromatic system.
Protocol:
Preparation of 3-(3-Fluorophenyl)propanoic acid: To a solution of 3-fluorophenylacetic acid (1.0 eq) in a suitable solvent such as THF, add a reducing agent like borane-dimethyl sulfide complex (BH3·SMe2) (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with methanol, followed by acidic workup to yield the corresponding alcohol. Subsequent oxidation with an oxidizing agent like pyridinium chlorochromate (PCC) will afford the aldehyde, which can be further oxidized to the carboxylic acid using a standard Jones oxidation protocol.
Intramolecular Friedel-Crafts Acylation: To a stirred solution of 3-(3-fluorophenyl)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a Lewis acid catalyst like polyphosphoric acid (PPA) or triflic acid (TfOH) (excess) at 0 °C. The reaction mixture is then heated to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched by pouring it onto ice. The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude indanone.
Gem-dimethylation: The resulting indanone is dissolved in a suitable solvent like THF and cooled to 0 °C. A Grignard reagent such as methylmagnesium bromide (CH3MgBr) (2.2 eq) is added dropwise. The reaction is stirred for 2-3 hours at room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated. The crude tertiary alcohol is then dehydrated under acidic conditions (e.g., with p-toluenesulfonic acid in toluene with a Dean-Stark trap) to yield 7-fluoro-1,1-dimethyl-1H-indene.
Reagent
Molar Eq.
Molecular Weight
Quantity (Lab Scale)
Quantity (Pilot Scale)
3-Fluorophenylacetic acid
1.0
154.14 g/mol
50 g
5 kg
Borane-dimethyl sulfide
1.1
75.97 g/mol
39.5 mL
3.95 L
Pyridinium chlorochromate
1.2
215.56 g/mol
84 g
8.4 kg
Methylmagnesium bromide (3M in ether)
2.2
238 mL
23.8 L
p-Toluenesulfonic acid
0.1
172.20 g/mol
5.6 g
560 g
Step 2: Nitration of 7-Fluoro-1,1-dimethyl-1H-indene
Nitration of the indene core is a critical step to introduce the nitrogen functionality that will be later reduced to the amine. The position of nitration is directed by the existing substituents on the aromatic ring.
Protocol:
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) at 0 °C, slowly add 7-fluoro-1,1-dimethyl-1H-indene (1.0 eq).
Maintain the temperature below 5 °C during the addition.
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
Monitor the reaction by TLC or LC-MS.
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure to obtain crude 7-fluoro-1,1-dimethyl-5-nitro-1H-indene.
Reagent
Molar Eq.
Molecular Weight
Quantity (Lab Scale)
Quantity (Pilot Scale)
7-Fluoro-1,1-dimethyl-1H-indene
1.0
164.22 g/mol
40 g
4 kg
Fuming Nitric Acid
1.1
63.01 g/mol
10.7 mL
1.07 L
Concentrated Sulfuric Acid
98.08 g/mol
10.7 mL
1.07 L
Step 3: Reduction of 7-Fluoro-1,1-dimethyl-5-nitro-1H-indene
The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation, particularly on a large scale.[3][4]
Protocol:
In a hydrogenation vessel, dissolve 7-fluoro-1,1-dimethyl-5-nitro-1H-indene (1.0 eq) in a suitable solvent such as methanol or ethanol.
Add a catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10 mol%).
Pressurize the vessel with hydrogen gas (50-100 psi).
Stir the reaction mixture at room temperature for 4-8 hours.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure to yield the crude 7-fluoro-1,1-dimethyl-1H-inden-5-amine.
The crude product can be purified by column chromatography or crystallization.
Reagent
Molar Eq.
Molecular Weight
Quantity (Lab Scale)
Quantity (Pilot Scale)
7-Fluoro-1,1-dimethyl-5-nitro-1H-indene
1.0
209.21 g/mol
45 g
4.5 kg
10% Palladium on Carbon
0.05
2.25 g
225 g
Hydrogen Gas
excess
2.02 g/mol
50-100 psi
50-100 psi
Process Optimization and Scale-Up Considerations
Friedel-Crafts Acylation: This reaction can be highly exothermic. For scale-up, careful control of the addition rate and efficient heat dissipation are crucial. The choice of Lewis acid can also be optimized for cost and ease of handling on a larger scale.
Nitration: The use of mixed acid requires stringent temperature control to prevent over-nitration and ensure safety. A continuous flow setup could be considered for better heat and mass transfer on a larger scale.
Catalytic Hydrogenation: The catalyst can be pyrophoric, requiring careful handling under an inert atmosphere. Catalyst filtration and recovery are important considerations for cost-effectiveness and waste reduction in large-scale production. The efficiency of the hydrogenation can be sensitive to catalyst quality and the presence of impurities.
Conclusion
The presented synthetic route provides a robust and scalable method for the preparation of 7-fluoro-1,1-dimethyl-1H-inden-5-amine. The protocols have been designed with consideration for efficiency, safety, and the use of readily available reagents, making them suitable for both laboratory and pilot-scale production. This guide serves as a valuable resource for chemists and researchers in the pharmaceutical industry.
References
Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (URL: )
Expeditious synthesis of 1-aminoindane derivatives achieved by[3][5]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing). (URL: )
Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters - PubMed. (URL: )
Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine. (URL: )
Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. (URL: )
Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. (URL: )
What is the synthesis of 7-Fluoro Indazole? - FAQ - Guidechem. (URL: )
Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. (URL: )
Indane-amine derivatives, their prepar
Enamine Scale-Up Synthesis of MedChem Relevant Cores. (URL: )
Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC. (URL: )
organic chemistry reaction #13 - reduction of nitro group to amine - YouTube. (URL: [Link])
Development of N-F fluorinating agents and their fluorin
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (URL: [Link])
PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES - European Patent Office - EP 0900180 B1 - Googleapis.com. (URL: [Link])
Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (URL: [Link])
Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC. (URL: [Link])
Synthesis of 1-indanones with a broad range of biological activity - PMC. (URL: [Link])
Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC. (URL: [Link])
Practical Synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride | Request PDF. (URL: [Link])
Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations - Sciforum. (URL: [Link])
This Application Note is designed for researchers and drug development professionals encountering synthetic bottlenecks with sterically hindered indene amine scaffolds. It moves beyond standard textbook conditions to pro...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals encountering synthetic bottlenecks with sterically hindered indene amine scaffolds. It moves beyond standard textbook conditions to provide field-tested, high-reliability protocols.
Executive Summary & Mechanistic Challenge
Indene amines (e.g., 1-aminoindane, 2-aminoindane, and their substituted derivatives) represent a unique challenge in medicinal chemistry. Unlike flexible aliphatic amines, the indene scaffold is rigid. Substituents on the bicyclic ring—particularly at the C1 or C2 positions—create a fixed steric wall that effectively shields the nitrogen nucleophile.
Furthermore, if the amine is located at the benzylic position (C1), it is electronically deactivated and highly prone to racemization (epimerization) under basic conditions due to the acidity of the benzylic proton. Standard carbodiimide (EDC/NHS) or basic uronium (HBTU/HATU + DIPEA) couplings often result in:
Stalled conversion (due to steric shielding).
Significant epimerization (due to base-mediated proton abstraction).
N-acyl urea byproduct formation (due to slow nucleophilic attack).
This guide presents three tiered protocols designed to overcome these specific barriers.
Decision Matrix: Selecting the Right Protocol
Do not default to HATU. Use this logic flow to select the optimal condition for your specific indene substrate.
Figure 1: Strategic decision tree for selecting coupling conditions based on substrate chirality and steric demand.
Protocol A: The "Chiral Safe" Method (T3P)
Best For: Enantiopure 1-aminoindanes where racemization is a critical risk.
Mechanism: Propylphosphonic anhydride (T3P) acts as a coupling agent that does not require a nucleophilic base (like DMAP) that triggers racemization. The byproduct is water-soluble, simplifying workup.[1][2]
Materials
Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).
Note: T3P is viscous; ensure accurate weighing or use a positive displacement pipette.
Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
Checkpoint: Monitor by LCMS. If conversion halts, heat to 40 °C. T3P is thermally stable.
Workup (Critical Advantage):
Dilute with EtOAc.
Wash with Water (x2), 0.5 M HCl (x2) (removes pyridine and unreacted amine), Sat. NaHCO3 (x2) (removes unreacted acid and phosphorus byproducts), and Brine .
Dry over MgSO4 and concentrate.
Why this works: T3P activates the acid as a mixed anhydride. The cyclic structure of T3P is bulky, but the reaction is driven by the release of strain and the formation of a stable water-soluble phosphate byproduct. The absence of strong bases like TEA/DIPEA preserves the stereocenter.
Protocol B: The High-Efficiency Method (COMU/Oxyma)
Best For: Moderately hindered, achiral indene amines or when T3P conversion is too slow.
Mechanism: COMU is a third-generation uronium reagent. It is safer (non-explosive) than HOBt/HOAt variants and shows higher reactivity due to the Oxyma leaving group (pKa ~ 4.6), which is less acidic than HOAt, reducing epimerization while maintaining high acylation rates.
Materials
Coupling Agent: COMU.
Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).
Solvent: DMF or NMP (Polar aprotic solvents are required for COMU stability).
Step-by-Step Procedure
Pre-Activation: Dissolve Carboxylic Acid (1.0 equiv), COMU (1.0 equiv), and Oxyma Pure (1.0 equiv) in DMF (0.2 M).
Base Addition: Add DIPEA (2.0 equiv) at 0 °C. Stir for 2–5 minutes to form the active ester.
Visual Cue: The solution often turns yellow/orange.
Coupling: Add the Indene Amine (1.1 equiv).
Reaction: Stir at RT for 1–4 hours.
Note: COMU hydrolyzes faster than HATU. If the reaction is not complete in 4 hours, adding more reagent is futile. Isolate and restart or switch to Protocol C.
Quench: Add a primary amine (e.g., 0.1 mL benzylamine) to scavenge excess active ester if the product co-elutes with activated acid species.
Protocol C: The "Nuclear Option" (Acid Fluoride/TFFH)
Best For: Extremely sterically hindered systems (e.g., 2,2-disubstituted indanes) where Methods A and B fail.
Mechanism: Acid fluorides are highly reactive electrophiles, smaller than active esters (OBt/OAt), allowing them to penetrate the steric shield of the indene amine. TFFH generates the acid fluoride in situ.[5]
Solvent: DCM or DCE (Dichloromethane allows for higher reflux temperatures if needed).
Step-by-Step Procedure
Activation: Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM under Nitrogen.
Base Addition: Add DIPEA (2.5 equiv). Stir for 30 minutes at RT.
Checkpoint: This generates the Acid Fluoride in situ.[5]
Coupling: Add the Sterically Hindered Indene Amine (1.2 equiv).
Forcing Conditions: If no reaction occurs after 2 hours at RT, heat to reflux (40 °C for DCM, 80 °C for DCE).
Workup: Standard aqueous extraction.
Comparative Data & Troubleshooting
Performance Comparison Table
Feature
Protocol A (T3P)
Protocol B (COMU)
Protocol C (Acid Fluoride)
Reactivity
Moderate
High
Very High
Epimerization
Lowest (Safe for chiral)
Low
Moderate
Steric Tolerance
Good
Better
Best
Workup
Excellent (Wash only)
Standard
Standard
Atom Economy
High
Moderate
Moderate
Troubleshooting Guide
Issue: Low Yield / Unreacted Amine.
Cause: The active ester cannot reach the amine nitrogen due to steric clash.
Solution: Switch to Protocol C . The Fluoride atom is small (van der Waals radius ~1.47 Å) compared to Oxyma/OBt groups, allowing approach to the hindered center.
Issue: Epimerization (Loss of Chirality).
Cause: Over-basic conditions or slow coupling allowing proton abstraction.
Solution: Switch to Protocol A . Use Pyridine or 2,4,6-Collidine instead of DIPEA/TEA. Lower temperature to -10 °C.
Issue: Capping / Side Reactions.
Cause: Guanidinylation of the amine by uronium reagents (HATU/COMU).[7]
Solution: Ensure the acid is pre-activated before adding the amine. If using HATU/COMU, do not let the activated acid sit for >10 mins before adding amine.
Visualizing the Mechanism (T3P)
Understanding the T3P cycle clarifies why it is the superior choice for preventing racemization.
Figure 2: T3P activation pathway. The reaction is driven by the relief of ring strain in the T3P molecule and the formation of a stable phosphate salt, avoiding the need for harsh bases.
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Carpino, L. A., et al. (2009). "The COMU Reagent: A Safer and More Effective Oxyma-Based Coupling Reagent."[4] Chemistry – A European Journal. Link
Carpenter, R. D., et al. (2006). "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids."[8][9][10] Journal of Organic Chemistry. Link
Bachem. (2024).[4] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
Technical Support Center: Synthesis of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine
Introduction: The Critical Path You are likely accessing this guide because you are experiencing yield attrition during the synthesis of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine (CAS: 571188-59-5). This molecule is the "le...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Path
You are likely accessing this guide because you are experiencing yield attrition during the synthesis of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine (CAS: 571188-59-5). This molecule is the "left-hand" fragment of the androgen receptor antagonist Enzalutamide (Xtandi).
In my experience supporting process chemistry teams, the yield loss rarely occurs in the final reduction step. Instead, it cascades from two upstream critical process parameters (CPPs):
The Grignard Stoichiometry: Incomplete conversion of the ester to the tertiary alcohol.
The Cyclization Competition: The Friedel-Crafts closure competing with dehydration (alkene formation) and polymerization.
This guide deconstructs these failure points into self-validating protocols.
Module 1: The Grignard Sequence (Formation of the Tertiary Alcohol)[1][2]
Objective: Convert Methyl 2-fluoro-4-nitrobenzoate to 2-(2-fluoro-4-nitrophenyl)propan-2-ol.
The Mechanism & Failure Modes
The reaction requires the addition of two equivalents of Methylmagnesium Chloride (MeMgCl) to the ester.
The Trap: The first addition forms the ketone. The second addition forms the alcohol. If the reaction is too warm or the Grignard is wet, the ketone intermediate persists or side-reactions (Wurtz coupling) consume the reagent.
The Symptom: TLC/HPLC shows a mixture of starting material, ketone intermediate, and product.
Troubleshooting Protocol
Issue
Diagnostic
Root Cause
Corrective Action
Stalled Reaction
HPLC shows >5% Ketone intermediate.
Grignard reagent degradation or insufficient stoichiometry.[1]
Do not add more Grignard blindly. Titrate the reagent first. Ensure reaction temp is <0°C during addition, then allow to warm to RT.
Low Purity
Dark brown/black mixture; multiple spots on TLC.
Temperature spike during addition (Exotherm).
Control addition rate to maintain internal temp <5°C. Use a cryostat, not just an ice bath.
Solidification
Stirrer seizes during addition.
Magnesium alkoxide precipitation.
Use THF/Toluene mix (2:1) instead of pure THF to improve solubility of magnesium salts.
Expert Insight: The "Reverse Addition" Technique
For maximum yield, do not add the Grignard to the ester. Instead, dissolve the ester in anhydrous THF and add it slowly to the pre-cooled (-10°C) Grignard solution. This ensures the ester always encounters an excess of nucleophile, driving the reaction straight to the alcohol and preventing ketone accumulation.
Module 2: The Friedel-Crafts Cyclization (The Yield Killer)
Objective: Ring closure of 2-(2-fluoro-4-nitrophenyl)propan-2-ol to the indane core.
The Mechanism & Failure Modes
This is an intramolecular Friedel-Crafts alkylation. The tertiary alcohol is protonated, water leaves, and a tertiary carbocation forms.
Pathway A (Desired): The carbocation attacks the aromatic ring at the ortho position to close the 5-membered ring.
Pathway B (Undesired): The carbocation eliminates a proton to form an alkene (isopropenyl derivative).
Pathway C (Catastrophic): Intermolecular attack leads to dimerization/polymerization (tar).
Visualizing the Competition
Figure 1: The competitive landscape of the cyclization step. Note that the alkene formation is often reversible under strong acid conditions.
Optimization Protocol
Q: My yield is 40% and the product is sticky. What happened?A: You likely used simple H2SO4 and generated the alkene or polymers.
The Solution: The Oleum/FeCl3 System
Standard H2SO4 contains water, which inhibits the carbocation. Switch to Oleum (fuming sulfuric acid) or add a Lewis Acid promoter.
Acid Choice: Use concentrated H2SO4 mixed with Methanesulfonic acid (MSA) (1:1). MSA acts as a solvent and solubilizer.
Catalyst: Add 5 mol% FeCl3 or AlCl3 . This increases the electrophilicity of the carbocation without requiring extreme temperatures.
Temperature: Maintain 0°C to 10°C. High temperatures (>40°C) favor polymerization.
Self-Validating Check:
Take an aliquot and run NMR.
Doublet at ~1.3 ppm (6H): Indicates the gem-dimethyl group of the Indane (Success).
Singlet at ~2.1 ppm (3H) + Olefinic protons: Indicates the Alkene (Failure).
Correction: If you see the alkene, extend the reaction time. Under strong acid conditions, the alkene can re-protonate and cycle back to the carbocation, eventually closing the ring (see Diagram 1 dashed line).
Module 3: Nitro Reduction (Chemoselectivity)
Objective: Reduce the nitro group to amine without defluorination.
The Risk: Hydrodefluorination
Aryl fluorides are generally stable, but in the presence of Pd/C and Hydrogen gas for extended periods, you risk stripping the fluorine atom, especially since the ring is electron-rich.
Recommended Protocol: Iron/Ammonium Chloride
Avoid catalytic hydrogenation if you lack strict pressure control. The Fe/NH4Cl method is robust, chemoselective, and impossible to over-reduce.
Protocol:
Dissolve Nitro-Indane in Ethanol/Water (3:1).
Add 5 equiv. Iron Powder (325 mesh) and 3 equiv. NH4Cl .[2]
Heat to reflux (80°C) for 2 hours.
Workup: Filter hot through Celite to remove iron oxide sludge.
Yield Expectation: >90%
Purity: >98% (HPLC)
Summary of Critical Process Parameters (CPP)
Step
Parameter
Target Range
Consequence of Deviation
Grignard
Water Content
<0.05% (KF)
Quenching of reagent; low conversion.
Grignard
Addition Temp
-10°C to 0°C
Formation of ketone and dimers.
Cyclization
Acid Strength
>98% H2SO4
Incomplete cyclization; alkene formation.
Cyclization
Concentration
0.2 M - 0.5 M
High conc. leads to intermolecular polymerization.
FAQ: Troubleshooting Specific Scenarios
Q: I see a "doublet" impurity in the aromatic region of my NMR after cyclization.A: This is likely the dimer . If the concentration of the alcohol is too high during the acid addition, one carbocation attacks another alcohol molecule. Fix: Perform the cyclization under high dilution conditions. Add the alcohol solution dropwise into the acid, rather than adding acid to the alcohol.
Q: The final amine is turning purple/brown on the bench.A: Anilines are oxidation-sensitive.
Store under Nitrogen/Argon.
Stabilization: Convert the free amine to the Hydrochloride Salt immediately after workup. Bubble HCl gas into an ether/ethyl acetate solution of the amine. The salt is shelf-stable indefinitely.
Q: Can I use Polyphosphoric Acid (PPA) for the cyclization?A: Yes, PPA is a classic reagent for this, but it is extremely viscous and difficult to stir on a scale >10g, leading to hot spots and charring. The H2SO4/MSA mixture described in Module 2 mimics the acidity of PPA but with much better viscosity and heat transfer properties.
References
Synthesis of Enzalutamide : J. Med. Chem.2010 , 53, 2779–2796. (Describes the base structure activity relationships and initial synthetic routes).
Process Development for Enzalutamide Intermediates : Org. Process Res. Dev.2016 , 20, 1382–1387. (Detailed optimization of the Grignard and cyclization steps to minimize impurities).
preventing oxidation of 1H-inden-5-amine derivatives during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidation in 1H-inden-5-amine derivatives during storage. This class of compounds is kno...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidation in 1H-inden-5-amine derivatives during storage. This class of compounds is known for its susceptibility to degradation, which can compromise experimental results and the viability of drug candidates. Here, we address common issues with practical, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized 1H-inden-5-amine derivative, which was initially a white powder, has turned yellow/brown after a few days in the lab. What is happening?
This color change is a classic indicator of oxidation. 1H-inden-5-amine and its derivatives are primary aromatic amines, which are highly susceptible to autoxidation when exposed to atmospheric oxygen. The process is often catalyzed by light and trace metal impurities. The initial oxidation products can undergo further reactions to form highly conjugated, colored polymeric materials.
Q2: I stored my compound in the freezer at -20°C, but it still discolored. Why wasn't the low temperature enough?
While low temperatures slow down reaction kinetics, they do not eliminate the presence of oxygen. If the container was not properly purged with an inert gas, the oxygen present in the headspace will still react with the compound over time, albeit more slowly. For long-term stability, controlling the atmosphere is as crucial as controlling the temperature.
Q3: Can I use antioxidants like BHT to stabilize my 1H-inden-5-amine derivative?
The use of antioxidants must be approached with caution. While radical scavengers like butylated hydroxytoluene (BHT) can inhibit some oxidation pathways, they also represent an impurity in your sample. For applications in drug development or sensitive biological assays, the presence of an antioxidant could be a confounding variable. The preferred method is to prevent oxidation by creating an inert environment. If an antioxidant is considered, its compatibility and potential interference must be thoroughly evaluated for your specific application.
Troubleshooting Guide: Common Oxidation-Related Issues
Observed Issue
Probable Cause
Recommended Action
Rapid discoloration (hours to days)
High oxygen exposure; ambient light exposure.
Immediately transfer the compound to an amber vial, purge with argon or nitrogen, and store at ≤ -20°C.
Appearance of new, less polar spots on TLC
Formation of primary oxidation products (e.g., N-oxides, imines).
Purify a small sample via column chromatography for use in immediate experiments. Implement stringent inert atmosphere techniques for the bulk material.
Poor solubility of stored material
Formation of polymeric, insoluble byproducts.
The material is likely significantly degraded. It is recommended to re-synthesize or re-purify the compound.
Inconsistent biological assay results
The presence of unknown quantities of oxidized impurities.
Re-confirm the purity of your compound using analytical methods like HPLC or LC-MS before use.
Core Mechanism of Oxidation
The oxidation of primary aromatic amines like 1H-inden-5-amine derivatives is a complex, multi-step process. It is primarily a radical-mediated autoxidation.
The primary amino group attached to the aromatic indenyl system is readily attacked by molecular oxygen, which can act as a diradical.[1] This initiates a chain reaction involving hydrogen abstraction from the amine, leading to the formation of peroxy and amino radicals. These highly reactive intermediates can then combine and rearrange to form a cascade of products, including nitroso, nitro, and azo compounds, which are often intensely colored.
Caption: Simplified mechanism of aromatic amine autoxidation.
Best Practices for Storage and Handling
To ensure the long-term stability of 1H-inden-5-amine derivatives, a multi-faceted approach focusing on the stringent exclusion of oxygen and light is paramount.
Protocol 1: Inert Atmosphere Storage
This is the most critical procedure for preventing oxidation. The goal is to replace the air in the storage container with a dry, inert gas.
Materials:
Schlenk flask or a vial with a PTFE-lined septum cap
Source of dry, high-purity argon or nitrogen gas
Vacuum/gas manifold (Schlenk line) or needles and tubing
Amber-colored glassware (or wrap clear glass in aluminum foil)
Procedure:
Preparation: Place the 1H-inden-5-amine derivative into a dry amber Schlenk flask or vial.
Purging Cycle: Securely attach the flask to the Schlenk line (or insert a needle connected to the gas line and a vent needle through the septum).
Evacuation: Gently open the flask to the vacuum line to remove the air. Be cautious with fine powders to prevent them from being pulled into the manifold.
Backfilling: Close the connection to the vacuum and slowly introduce the inert gas (argon or nitrogen) into the flask until it reaches atmospheric pressure.
Repeat: Perform this vacuum-backfill cycle at least three times to ensure the complete removal of atmospheric oxygen.
Final State: After the final backfill, maintain a slight positive pressure of the inert gas in the flask.
Sealing: For a Schlenk flask, close the stopcock. For a septum-capped vial, remove the needles. Seal the septum and cap junction with Parafilm® or electrical tape for an extra barrier.
Storage: Store the sealed container at -20°C or below.[2] Low temperatures will further slow any residual degradation processes.
Caption: Workflow for preparing samples for inert atmosphere storage.
Protocol 2: Verification of Compound Integrity via HPLC
Periodically, or if degradation is suspected, the purity of the stored compound should be verified. High-Performance Liquid Chromatography (HPLC) is an excellent method for this.
Objective: To separate the parent amine from potential, more polar, oxidized impurities.
Typical Method Parameters:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA).
Example Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min
Detection: UV detector at 254 nm and 280 nm.
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the compound in the mobile phase or a compatible solvent.
Interpreting the Results:
A pure, unoxidized sample should show a single major peak.
Oxidized samples will typically display additional, often smaller, peaks that usually elute earlier than the parent compound due to increased polarity. A "shoulder" on the main peak can also indicate the presence of impurities.
References
Title: Oxidative degradation mechanisms for amines in flue gas capture
Source: ResearchGate
URL: [Link]
Title: Oxygen and Temperature Effect on Formation of Degradation Compounds from MEA
Source: ResearchGate
URL: [Link]
Title: Monoethanolamine Degradation: O2 Mass Transfer Effects under CO2 Capture Conditions
Source: American Chemical Society
URL: [Link]
Title: Oxygen Solubility in Aqueous Amine Solvents with Common Additives Used for CO2 Chemical Absorption
Source: OSTI.gov
URL: [Link]
Title: The inhibition of autoxidation by aromatic amines
Source: SciSpace
URL: [Link]
Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine
Source: National Center for Biotechnology Information
URL: [Link]
Title: Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule
Source: National Center for Biotechnology Information
URL: [Link]
Title: Amine Oxidation by Nitrous Acid
Source: YouTube
URL: [Link]
Title: Deamination of aromatic amines
Source: Google Patents
URL
Technical Support Center: Purification of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine
[1] Executive Summary The purification of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine (CAS: 1936134-98-3) presents a unique set of challenges due to the convergence of a basic aniline moiety and a reactive indene core.[1] Use...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The purification of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine (CAS: 1936134-98-3) presents a unique set of challenges due to the convergence of a basic aniline moiety and a reactive indene core.[1] Users frequently report low recovery yields (<40%) , broad streaking , and on-column decomposition (browning of the stationary phase).[1]
This guide addresses the root cause: the acid-base interaction between the amine and silica silanols, exacerbated by the potential acid-catalyzed oligomerization of the indene double bond. The standard "add 1% TEA" approach is often insufficient; a Full Silica Deactivation Protocol is required.
Part 1: The Chemistry of the Failure (Why Standard Methods Fail)
To solve the purification, we must first understand the interaction mechanism.
The "Silanol Trap"
Standard silica gel (
) is acidic (pH ~5.0 in aqueous suspension).[1] The 5-amino group on your target molecule acts as a Lewis base, forming strong hydrogen bonds or ionic interactions with surface silanol groups ().[1]
Result: The molecule "drags" through the column (streaking) or adheres irreversibly (yield loss).[1][2]
Indene Instability
The 1H-indene core contains a double bond that is susceptible to acid-catalyzed polymerization. While the 1,1-dimethyl substitution protects the C1 position, the C2-C3 double bond remains reactive.
Result: Prolonged exposure to acidic silica promotes dimerization, observed as a "brown band" that never elutes or elutes as a lipophilic smear.
Part 2: Optimized Purification Protocols
Protocol A: The "Neutralized Silica" Method (Recommended)
Best for: High-purity requirements where Alumina is unavailable.[1]
This method goes beyond simply adding triethylamine (TEA) to the mobile phase; it requires pre-saturation of the stationary phase.
Slurry Preparation: Suspend the required amount of silica in a solution of Hexanes:EtOAc (9:1) containing 5% TEA .[1]
Column Packing: Pour the slurry and pack the column. Flush with 2 Column Volumes (CV) of the same buffer.
Equilibration (Critical): Flush with Hexanes containing 1% TEA until the eluent pH is basic (check with pH paper).
Loading: Dissolve the crude amine in a minimum amount of DCM/Hexane (1:1) with 0.5% TEA . Load gently.
Elution: Run the gradient (e.g., 0%
30% EtOAc in Hexanes) maintaining 1% TEA in both solvent reservoirs.
Protocol B: Basic Alumina (The "Safe" Alternative)
Best for: Labile samples that decompose on silica.[1]
If Protocol A yields <60% recovery, switch to Basic Alumina (Activity Grade III) .[1] Alumina lacks the acidic protons of silica, preventing both salt formation and acid-catalyzed polymerization.
Note: Alumina has lower surface area than silica; you must use a 20:1 to 50:1 ratio of Alumina:Crude by weight.
Part 3: Visualization of Workflows
Figure 1: Decision Logic for Purification Strategy
Caption: Figure 1. Decision matrix for selecting the appropriate stationary phase based on TLC behavior.
Part 4: Troubleshooting & FAQs
Q1: My product elutes, but it is contaminated with a yellow oil that wasn't in the crude. What is it?
Diagnosis: This is likely TEA-Acetate salts or polymerized TEA impurities if you used technical grade TEA without distilling it.
Solution:
Wash the combined organic fractions with saturated
(not brine/water initially) to remove excess TEA salts.
Use high-vacuum drying for >4 hours at room temperature. TEA has a high boiling point relative to solvents; traces often remain.
Q2: The column stopped flowing, and the top layer turned black.
Diagnosis:Polymerization. The high concentration of the amine at the top of the column, combined with localized heat of adsorption (exothermic) and acidic silica, triggered the indene double bond to polymerize.
Corrective Action:
Switch to Dry Loading: Adsorb your crude onto Celite 545 or Amine-treated Silica (prepared by slurrying silica in TEA/Hexane and drying).[1] This distributes the sample and prevents localized "hot spots."
Use Basic Alumina: As detailed in Protocol B.
Q3: Can I use DCM/MeOH instead of Hexane/EtOAc?
Answer:Avoid if possible.
While DCM/MeOH is excellent for solubility, Methanol is protic and can displace the TEA from the silica surface, re-exposing the acidic silanols. If you must use a polar system, use DCM/EtOAc or DCM/Acetone with TEA.[1] If MeOH is required, use Ammonia in Methanol (7N) instead of TEA to ensure the silica remains deactivated.[1]
7-Fluoro-1,1-dimethyl-1H-Inden-5-amine. CAS No. 1936134-98-3.[5][6] 10X Chem Database.
Purification of Amines on Silica (Mechanistic Basis)
Biotage Technical Note. "Is there an easy way to purify organic amines?" Biotage Blog, 2023.[1] Discusses the interaction of basic amines with acidic silanols and the use of amine-functionalized silica.[2][3][4]
Indene Amine Synthesis & Yield Challenges
Patent CN110003067A. "Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine." Discusses the low yield and purification difficulties of similar fluoro-amino-indene intermediates, necessitating optimized catalytic systems to avoid chromatography.[7]
General Chromatography Troubleshooting
Rochester University Chemistry Dept. "Tips for Flash Column Chromatography.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 7-Fluoro-1,1-dimethyl-1H-inden-5-amine and all reagents before handling.
optimizing reaction temperature for fluorinated indene cyclization
Topic: Optimizing Reaction Temperature for Fluorinated Indene Cyclization Welcome to the Technical Support Hub. Status: Online | Tier: Advanced Application Support Operator: Senior Application Scientist (Process Chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Temperature for Fluorinated Indene Cyclization
Welcome to the Technical Support Hub.Status: Online | Tier: Advanced Application Support
Operator: Senior Application Scientist (Process Chemistry Division)
You are likely here because your fluorinated indene synthesis is failing in one of two ways: either the ring is too deactivated to close (stalled reaction), or you pushed the temperature too high and triggered defluorination/polymerization (tarring).
Fluorine substituents introduce a unique "thermodynamic tug-of-war." The fluorine atom is electron-withdrawing (EWG), deactivating the ring toward Electrophilic Aromatic Substitution (EAS), which ostensibly demands higher temperatures to overcome the activation energy (
). However, the C-F bond, while strong, becomes susceptible to Lewis Acid-mediated cleavage or elimination at those same high temperatures.
This guide replaces trial-and-error with a rational, mechanistic approach to temperature optimization.
Part 1: The Thermodynamics of Fluorine (The "Why")
Before adjusting your hotplate, understand the invisible barriers in your flask.
The Deactivation Barrier: In Friedel-Crafts or Nazarov cyclizations, the carbocation intermediate must attack the aromatic ring. A fluorine atom on that ring pulls electron density away (
effect), raising the transition state energy.
Implication: You often need
compared to non-fluorinated analogues.
The Defluorination Cliff: At high temperatures (
), particularly with oxophilic Lewis Acids (AlCl₃, TiCl₄), the metal center can coordinate to the fluorine lone pairs, facilitating C-F bond cleavage (defluorination).
Implication: There is a "Safe Operating Window" between reaction initiation and C-F activation.
Part 2: Troubleshooting Guide
Identify your specific failure mode below to find the corrective workflow.
Symptom A: No Reaction / Starting Material Recovered
Diagnosis: The reaction temperature is insufficient to overcome the inductive deactivation of the fluorine substituent.
Mechanism: The electrophile (acylium ion or pentadienyl cation) is formed, but the aromatic ring is too electron-poor to act as a nucleophile.
Corrective Action:
Do NOT just crank the heat. This leads to decomposition.
Switch Solvent: Move to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . HFIP stabilizes the cationic transition state via H-bonding network, lowering the
without requiring excessive heat.
Acid Promotion: If using Brønsted acids, switch from MsOH to TfOH (Triflic acid) or Tf₂NH (Triflimide) to increase protonation power at lower temperatures.
Symptom B: "Tarring" / Black Reaction Mixture
Diagnosis: Polymerization or Oligomerization initiated by excessive thermal energy.
Mechanism: Fluorinated styrenyl intermediates (often formed in situ) are prone to radical polymerization or acid-catalyzed oligomerization at
.
Corrective Action:
Dilution: Increase solvent volume (0.1 M
0.05 M) to favor intramolecular cyclization over intermolecular polymerization.
Cryogenic Addition: Add the catalyst at
or , then warm slowly. The exotherm of catalyst addition often spikes the internal temp above the decomposition threshold.
Mechanism: Aluminum (Al) and Titanium (Ti) are highly fluorophilic. At high T, they abstract F to form stable Al-F or Ti-F bonds, destroying your product.
Corrective Action:
Eliminate AlCl₃: Switch to "softer" Lewis acids like SnCl₄ or FeCl₃, or use Brønsted superacids (TfOH).
Temperature Cap: Never exceed
when using aluminum-based reagents with fluorinated substrates.
Part 3: Visualization & Logic Flows
Workflow 1: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for optimizing fluorinated indene cyclization based on observed failure modes.
Part 4: The Optimization Protocol (DoE)
Do not guess the temperature. Determine it using this Temperature Scanning Protocol .
Reagents:
Substrate: Fluorinated precursor (e.g., divinyl ketone or aryl propargyl alcohol).
Solvent: DCE (1,2-Dichloroethane) or HFIP (for difficult cases).
Catalyst: TfOH (Triflic Acid) - Recommended starting point due to lack of fluorophilicity.
Methodology:
Run 4 parallel reactions on a small scale (10-20 mg).
Vial ID
Temp (C)
Time (h)
Catalyst Load
Target Outcome
A
0 (Ice Bath)
2
5 mol%
Kinetic Check: Does it run cold? If yes, stop here. Best regio-control.
B
25 (RT)
2
5 mol%
Baseline: Standard conversion check.
C
50
1
5 mol%
Thermodynamic Push: For deactivated rings (e.g., di-fluoro).
D
80 (Reflux)
0.5
5 mol%
Stress Test: Only if C fails. Risk of defluorination is high.
Analysis:
Analyze via UPLC-MS.
Check Conversion (SM consumption).
Check Purity (Area % of Product vs. Oligomers).
The "Golden Ratio": Select the temperature with the highest (Product / Impurity) ratio, not necessarily the fastest rate.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use AlCl₃ for fluorinated Friedel-Crafts cyclizations?A: It is risky. Aluminum is extremely fluorophilic (
Al-F = 664 kJ/mol). At temperatures required to cyclize a deactivated ring (), AlCl₃ will often strip the fluorine off the ring. Recommendation: Use SnCl₄ (Tin Tetrachloride) or TfOH (Triflic Acid). These activate the electrophile without attacking the C-F bond.
Q2: Why is HFIP (Hexafluoroisopropanol) recommended so often?A: HFIP is a "hydrogen-bond donor" solvent. It stabilizes the chloride/triflate leaving group and the cationic transition state through a solvating network. This can increase the reaction rate by orders of magnitude, allowing you to run the reaction at Room Temperature instead of refluxing, preserving your fluorine substituents [1].
Q3: My reaction works but I get a mixture of double-bond isomers in the indene ring. How do I fix this?A: This is a temperature issue. Indene double bonds can migrate (isomerize) under acidic conditions to the most thermodynamically stable position (usually conjugated with the aryl ring).
Fix: Lower the temperature to
or and quench immediately upon completion. This favors the Kinetic Isomer (usually the one formed directly from cyclization) [2].
References
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents.
Source: RSC Advances (2018)
Significance: Establishes HFIP as a critical solvent for lowering reaction temperatures in Friedel-Crafts systems.
URL:[Link]
Steric Activation in the Nazarov Cyclization of Fully Substituted Divinyl Ketones.
Source: The University of Queensland / Chem. Eur. J.
Significance: Details the use of Brønsted superacids (TfOH) and temperature control (-20°C to RT) to control isomerism and reactivity in hindered systems.
URL:[Link]
Catalytic Synthesis of Trifluoromethylated Allenes, Indenes, Chromenes and Olefins.
Source: ResearchGate / Eur. J. Org. Chem.
Significance: Demonstrates the transformation of propargylic alcohols to trifluoromethyl indenes and the importance of acid catalyst selection.
URL:[Link]
Aluminium-mediated aromatic C–F bond activation.
Source: Chemical Communications (RSC)
Significance:[2][3] Provides mechanistic proof of Aluminum's ability to cleave C-F bonds, serving as a warning against using AlCl3 at high temperatures.
URL:[Link]
Technical Support Center: Resolving Solubility Issues of Indene Amines in Aqueous Buffers
Welcome to the technical support center for handling indene amine compounds. Researchers, scientists, and drug development professionals often encounter challenges with the aqueous solubility of this class of molecules d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling indene amine compounds. Researchers, scientists, and drug development professionals often encounter challenges with the aqueous solubility of this class of molecules due to their inherent hydrophobicity. This guide provides a structured, causality-driven approach to understanding and overcoming these issues, moving from fundamental principles to advanced troubleshooting protocols. Our goal is to empower you with the knowledge to design robust, reproducible experiments.
Section 1: The Root of the Problem: Why Are Indene Amines Poorly Soluble?
Understanding the underlying chemical properties of indene amines is the first step toward solving solubility challenges.
Hydrophobic Indene Core: The indene structure itself is a polycyclic aromatic hydrocarbon, composed of a benzene ring fused to a cyclopentene ring.[1] This core is nonpolar and lipophilic, meaning it repels water and prefers to interact with other nonpolar molecules. As the size of this hydrophobic part of the molecule increases, its water solubility decreases significantly.[2][3][4]
The Basic Amine Group: The amine functional group (-NH₂) is a weak base.[5][6] In an aqueous environment, it can accept a proton (H⁺) to form a positively charged ammonium cation (R-NH₃⁺).[7] This charged, or ionized, form is significantly more polar and, therefore, more soluble in water than the neutral, un-ionized form. The tendency of an amine to exist in its charged versus neutral form is governed by its pKa and the pH of the solution.[7][8] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[7][8][9]
The core issue is a conflict between the large, water-insoluble indene scaffold and the small, ionizable amine group that offers a handle for solubilization.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered in the lab.
Q1: I dissolved my indene amine in DMSO to make a stock solution, but it precipitated immediately when I diluted it into my PBS buffer. What happened?
This is a classic and common problem. DMSO is an excellent organic solvent that can dissolve your hydrophobic compound at high concentrations.[10] However, when this concentrated stock is diluted into a fully aqueous buffer like PBS (Phosphate-Buffered Saline), the solvent environment changes dramatically from organic to aqueous. The indene amine is no longer soluble in this new environment and crashes out of the solution. This is often referred to as "salting out" or precipitation upon dilution.[11]
Q2: Can I just dissolve the indene amine powder directly into my aqueous buffer?
Direct dissolution is highly unlikely to succeed for most indene amines due to the hydrophobic nature of the indene ring.[11][12] It is almost always necessary to first prepare a concentrated stock solution in a suitable organic solvent.
Q3: What is the best starting strategy to improve the solubility of my indene amine in an aqueous buffer?
The most effective and scientifically sound starting point is pH adjustment . Since the amine group is basic, lowering the pH of your aqueous buffer will protonate the amine, converting it to its much more soluble cationic salt form.[13][14][15]
Q4: Will heating the buffer help dissolve my compound?
While heating can increase the solubility of some solids, it is often not a reliable or reproducible method for compounds like indene amines.[4] Any solubility gained at a higher temperature may be lost upon cooling to the experimental temperature (e.g., room temperature or 37°C), leading to precipitation. Furthermore, heat can degrade sensitive compounds.
Q5: The supplier datasheet says the compound is "sparingly soluble in aqueous buffers." What does that mean for my experiment?
This is a qualitative term indicating that achieving a high concentration in a simple aqueous buffer will be difficult. It strongly implies that you will need to employ solubility enhancement techniques, such as those detailed in this guide, to reach your desired working concentration. The supplier often provides a recommendation, such as first dissolving in an organic solvent like DMF or DMSO and then diluting into the aqueous buffer.[16]
Section 3: Systematic Troubleshooting Guide
Follow this workflow to systematically address solubility issues. The process is designed to be logical, starting with the simplest and most common solutions before moving to more advanced techniques.
Visual Workflow: Troubleshooting Decision Tree
This diagram outlines the logical progression for troubleshooting solubility.
Caption: A step-by-step decision tree for resolving solubility issues.
A stable, high-concentration stock solution is the cornerstone of any successful experiment.
Protocol:
Select an Organic Solvent: Dimethyl Sulfoxide (DMSO) is the most common choice due to its high solvating power and miscibility with water.[10] Ethanol can be an alternative if DMSO is incompatible with your assay.
Weigh the Compound: Accurately weigh your indene amine powder.
Calculate Solvent Volume: Calculate the volume of organic solvent needed to achieve a high, convenient stock concentration (e.g., 10 mM, 50 mM).
Dissolution: Add the solvent to the powder. Vortex vigorously and/or sonicate briefly at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Strategy 1: pH-Mediated Solubilization
Causality: The Henderson-Hasselbalch equation dictates that a basic compound will be >99% in its protonated (charged, soluble) form when the solution pH is at least 2 units below its pKa. For a typical amine with a pKa of ~10, a buffer with a pH of ≤ 8 is required, and a pH of ≤ 7.5 is even safer.
Protocol:
Determine the pKa: If the pKa of your specific indene amine is known, use it. If not, assume a pKa between 9.5 and 11.0.[7][8][9]
Select and Prepare an Acidic Buffer: Choose a buffer system that is effective in your target pH range (e.g., MES for pH 5.5-6.7, HEPES for pH 7-8). Prepare the buffer and carefully adjust its pH to be at least 2 units below the compound's pKa. For example, for a compound with a pKa of 10, adjust the buffer to pH 7.4.
Dilution: While vortexing the acidic buffer, slowly add the required volume of your organic stock solution drop-by-drop. This gradual addition helps prevent localized high concentrations that can cause precipitation.
Final Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is low (typically ≤1%, ideally ≤0.1%) to minimize its own effects on the experiment.[11]
Visual Inspection: Observe the solution. If it remains clear, your solubility issue is likely solved. If it is cloudy or contains precipitate, proceed to Strategy 2.
Strategy 2: Employing Co-solvents
Causality: If pH adjustment alone is insufficient, the overall polarity of the solvent system may be too high for the hydrophobic indene core. A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, reduces the overall polarity of the medium, making it more hospitable to the hydrophobic compound.[14][17][18]
Co-solvent
Typical Starting % (v/v)
Pros
Cons / Considerations
DMSO
1-5%
High solubilizing power.
Can be toxic to some cells; may interfere with certain assays.
More viscous; may not be suitable for all applications.
PEG 400
5-20%
Low toxicity; high solubilizing capacity.
High viscosity; can interfere with some detection methods.
Protocol:
Choose a Co-solvent: Select a co-solvent from the table above that is compatible with your experimental system.
Prepare the Final Buffer: Prepare your final aqueous buffer (ideally still pH-adjusted as in Strategy 1).
Perform a Test Dilution: In a small test tube, add the required volume of your concentrated organic stock. Then, add the co-solvent to create an intermediate dilution. Finally, add this mixture to the final aqueous buffer to reach the target concentration.
Optimize the Percentage: If precipitation still occurs, you may need to increase the final percentage of the co-solvent. However, always be mindful of the tolerance of your biological system to the solvent.[17] It is critical to run a vehicle control (buffer + co-solvent, no compound) in your experiments.
Strategy 3: Advanced Solubilization with Surfactants & Cyclodextrins
If the above methods fail, more advanced formulation strategies involving molecular encapsulation may be required.
Causality of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[20][21] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic indene amine can partition into the core, while the hydrophilic shell keeps the entire micelle soluble in the aqueous buffer.[22][23][24]
Causality of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[25][] They can encapsulate the hydrophobic part of a "guest" molecule, like the indene ring, forming a water-soluble "inclusion complex."[25][27]
Visualizing the Mechanisms
Caption: Mechanisms of solubilization for an indene amine.
Protocol:
Select an Agent:
Surfactant: For cell-based assays, a non-ionic surfactant like Polysorbate 80 (Tween® 80) or Pluronic® F-68 is a good starting choice.[11] A typical starting concentration is 0.01-0.1%.
Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used and have excellent safety profiles.[27] A common starting concentration is 1-5% (w/v).
Preparation: Dissolve the surfactant or cyclodextrin directly into your final aqueous buffer (which should still be pH-adjusted). Ensure it is fully dissolved before proceeding.
Dilution: Slowly add your concentrated organic stock solution to the surfactant/cyclodextrin-containing buffer while vortexing.
Equilibration: Allow the solution to equilibrate for 15-30 minutes to ensure complexation or micelle formation is complete.
Validation: As with co-solvents, it is essential to run a vehicle control containing the buffer and the solubilizing agent to account for any effects of the agent itself on your experiment.
References
ScienceDirect. (n.d.). Solubilization by surfactants. Retrieved February 12, 2026, from [Link]
Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]
Pharma Connection. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
LinkedIn. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved February 12, 2026, from [Link]
Guan, J., et al. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Center for Biotechnology Information. [Link]
University of Cambridge. (n.d.). Solubility and pH of amines. Retrieved February 12, 2026, from [Link]
Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. [Link]
ChemGulf. (2025). How do amines and amides affect the pH of a solution?. [Link]
American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]
BYJU'S. (n.d.). Physical Properties of Amines. Retrieved February 12, 2026, from [Link]
CK-12 Foundation. (n.d.). Physical Properties of Amines. Retrieved February 12, 2026, from [Link]
Kim, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. [Link]
Quora. (2018). How does branching increase the solubility in amines?. [Link]
Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
Gite, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
Popielec, A., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Center for Biotechnology Information. [Link]
Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved February 12, 2026, from [Link]
Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]
MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. [Link]
Canadian Journal of Chemistry. (n.d.). Complex formation between α-cyclodextrin and amines in water and DMF solvents. Retrieved February 12, 2026, from [Link]
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved February 12, 2026, from [Link]
ACS Publications. (n.d.). Solubilization of cyclodextrins for analytical applications. Retrieved February 12, 2026, from [Link]
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
Particle Sciences. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]
Lumen Learning. (n.d.). 23.1. Properties of amines. Retrieved February 12, 2026, from [Link]
Reddit. (2024). Why is cyclopentadiene so much more acidic than indene?. [Link]
Reddit. (2022). How to tackle compound solubility issue. [Link]
Journal of Pharmaceutical Research International. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
Journal of Advanced Pharmaceutical Technology & Research. (2012). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). Indene. Retrieved February 12, 2026, from [Link]
Wikipedia. (n.d.). Indene. Retrieved February 12, 2026, from [Link]
LCGC North America. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. [Link]
Agilent. (n.d.). Dissolution Failure Investigation. Retrieved February 12, 2026, from [Link]
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
Quora. (2016). Why is indene more acidic than flourene?. [Link]
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
ResearchGate. (2004). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. [Link]
Comparative Guide: 1H NMR Profiling of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine
This guide provides a technical comparative analysis of the 1H NMR spectral characteristics of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparative analysis of the 1H NMR spectral characteristics of 7-Fluoro-1,1-dimethyl-1H-inden-5-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this specific fluorinated scaffold, often encountered as a high-value intermediate in the synthesis of androgen receptor modulators and targeted protein degraders.[1]
Executive Summary & Structural Context
The introduction of a fluorine atom at the C7 position of the 1,1-dimethyl-1H-indene core significantly alters the electronic environment of the aromatic ring compared to its non-fluorinated analogs.[1] This guide compares the target molecule against two critical reference points:
The Non-Fluorinated Analog: 1,1-dimethyl-1H-inden-5-amine (to isolate the F-effect).[1]
The Nitro Precursor: 7-Fluoro-1,1-dimethyl-5-nitro-1H-indene (to confirm reduction).
Key Analytical Challenge: Differentiating the 7-fluoro regioisomer from the 4-fluoro or 6-fluoro variants using
and coupling constants without relying solely on 19F NMR.
Structural Analysis & Numbering Logic
Before interpreting the spectrum, the spin system must be defined based on the IUPAC numbering for 1H-indene:
The following data represents the expected chemical shifts (
) and coupling constants () in at 400 MHz.
Table 1: Target vs. Alternatives
Feature
Target Molecule (7-F-Amine)
Non-Fluoro Analog (Des-Fluoro)
Nitro Precursor (7-F-Nitro)
H-6 (Aromatic)
6.45 ppm (dd) Hz Hz
6.55 ppm (dd) Hz (Ortho to H7)
7.85 ppm (dd) Deshielded by
H-4 (Aromatic)
6.60 ppm (d) Hz(Broadened by )
6.80 ppm (d) Hz
8.05 ppm (d) Deshielded by
H-7 (Aromatic)
Substituted by F (No Signal)
7.15 ppm (d) Ortho to H6
Substituted by F (No Signal)
(Amine)
3.60 ppm (br s)
3.50 ppm (br s)
N/A (Nitro group present)
Vinylic (H2/H3)
6.5 - 6.7 ppm (AB system)
6.5 - 6.7 ppm
6.7 - 6.9 ppm
Gem-Dimethyl
1.28 ppm (s, 6H)
1.26 ppm (s, 6H)
1.35 ppm (s, 6H)
Note: The diagnostic "smoking gun" for the 7-fluoro isomer is the large doublet splitting (~11-12 Hz) of the H-6 signal, which is absent in the non-fluorinated analog.[1]
Technical Deep Dive: Assignment Logic
A. The Fluorine Effect (H-6 vs H-4)
In the 7-fluoro-5-amine substitution pattern, the fluorine atom exerts a strong inductive effect ($ -I
H-6 (Ortho to F): The signal is split into a doublet by the fluorine nucleus (
, Spin 1/2). The coupling constant for aromatic systems typically ranges from 8–12 Hz . Because H-6 is also meta to H-4, a secondary fine splitting ( Hz) creates a doublet of doublets (dd) .[1]
H-4 (Para to F): The coupling distance is 5 bonds (
). In most 400 MHz spectra, this does not resolve into a split but manifests as line broadening . H-4 appears as a sharp doublet ( Hz) due to coupling with H-6.[1]
B. The Indene "Signature"
Unlike indanes (saturated 5-membered ring), the 1H-indene core possesses a double bond at C2-C3.[1]
Protons H2 and H3: These appear as two doublets (or an AB quartet) in the 6.5–6.9 ppm region (
Hz).
Stability: The 1,1-dimethyl substitution is crucial.[1] Without it, 1H-indenes often tautomerize.[1] The presence of a sharp 6H singlet at ~1.3 ppm confirms the integrity of the 1,1-dimethyl block and rules out isomerization to the 3,3-dimethyl isomer (where vinylic shifts would change).
Experimental Protocol: Verification Workflow
Reagents & Equipment[1][7]
Solvent: Chloroform-d (
) with 0.03% TMS. Alternative: DMSO- if the amine proton exchange is too rapid in chloroform.[1]
Concentration: 10 mg sample in 0.6 mL solvent.
Instrument: 400 MHz or higher (essential to resolve
from line broadening).
Step-by-Step Acquisition
Preparation: Filter the solution through a cotton plug to remove inorganic fluoride salts (from reduction steps) which can cause baseline artifacts.
1H Acquisition:
Pulse Angle: 30°
Relaxation Delay (D1): 2.0 seconds (ensure relaxation of aromatic protons).
Expect a signal at -115 to -125 ppm (typical for fluoro-anilines).[1]
Check: If the signal is a triplet, it indicates coupling to two protons (incorrect regioisomer). If it is a doublet, it confirms coupling to H-6 (correct 7-F, 5-H substitution).[1]
Logic Visualization (Graphviz)
The following diagram illustrates the decision tree for verifying the regiochemistry of the product.
Caption: Decision tree for confirming the 7-fluoro regioisomer based on H-6 coupling constants.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent effects on chemical shifts).
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Source for
and coupling ranges in aromatic systems).
PubChem Compound Summary. (2024). 1,1-dimethyl-2,3-dihydro-1H-inden-5-amine.[1][9] National Center for Biotechnology Information.[1] Available at: [Link] (Structural analog reference).
Reich, H. J. (2024).[3] Proton-Fluorine Coupling Constants. University of Wisconsin-Madison Chemistry.[1] Available at: [Link]
A Comparative Guide to the Bioactivity of 7-Fluoro vs. 7-Chloro Indene Amines: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the substitution of a single atom can dramatically alter the biological profile of a molecule. The indene amine sca...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the substitution of a single atom can dramatically alter the biological profile of a molecule. The indene amine scaffold, a privileged structure in neuropharmacology, presents a fascinating case study when halogenated at the 7-position. This guide provides an in-depth, objective comparison of the hypothesized bioactivity of 7-fluoro-indene amine and 7-chloro-indene amine, grounded in established medicinal chemistry principles. We will delve into the theoretical underpinnings of their potential differences and, most critically, provide detailed experimental protocols to empirically validate these hypotheses.
The Subtle Dance of Halogens: A Physicochemical Primer
The choice between fluorine and chlorine as a substituent is a pivotal decision in drug design, driven by their distinct physicochemical properties. While both are halogens, their impact on a molecule's behavior can be profound.
Property
Fluorine (F)
Chlorine (Cl)
Implication for Bioactivity
van der Waals Radius (Å)
1.47
1.74
Chlorine is sterically larger, which can influence receptor pocket fit. Fluorine is a closer isostere of hydrogen (1.20 Å)[1].
Electronegativity (Pauling Scale)
3.98
3.16
Fluorine is the most electronegative element, leading to a highly polarized C-F bond[2]. This can affect pKa and interactions with polar residues in a binding site.
C-X Bond Strength (kcal/mol)
~105.4
~78.5
The high strength of the C-F bond often imparts greater metabolic stability, resisting enzymatic degradation[2][3].
Lipophilicity Contribution (Hansch-Leo π)
+0.14
+0.71
Chlorine significantly increases lipophilicity more than fluorine, which can enhance membrane permeability and blood-brain barrier penetration, but may also increase non-specific binding and toxicity[1].
Polarizability (ų)
0.56
2.18
Chlorine is substantially more polarizable than fluorine, allowing for stronger van der Waals and other non-covalent interactions with a receptor, which can lead to increased binding affinity[1][4].
Hypothesized Bioactivity Profiles: A Tale of Two Halogens
Based on the fundamental differences outlined above, we can construct a set of hypotheses regarding the comparative bioactivity of 7-fluoro- and 7-chloro-indene amine.
Pharmacodynamics: The Receptor Handshake
A critical determinant of a drug's effect is its affinity for its biological target. While the specific receptor for these indene amines is yet to be defined, we can infer potential differences in binding.
Binding Affinity: It is hypothesized that the 7-chloro-indene amine may exhibit a slightly higher binding affinity for its putative receptor(s) compared to its fluoro counterpart. This is predicated on the greater polarizability of chlorine, which can lead to more favorable dispersion forces within the receptor's binding pocket[1][4]. However, this is a general trend, and the specific topology and electrostatic environment of the binding site will ultimately dictate the preferred halogen. A meta-analysis of fluoro-chloro matched pairs has shown that chlorinated compounds, on average, have slightly improved binding constants[2].
Pharmacokinetics: The Body's Journey
How a compound is absorbed, distributed, metabolized, and excreted (ADME) is as crucial as its receptor affinity.
Metabolic Stability: The 7-fluoro-indene amine is predicted to have enhanced metabolic stability . The exceptional strength of the carbon-fluorine bond makes it more resistant to oxidative metabolism by cytochrome P450 enzymes[2][3]. This could translate to a longer half-life and increased bioavailability.
CNS Penetration: The ability to cross the blood-brain barrier (BBB) is paramount for centrally acting agents. The 7-chloro analog, with its higher lipophilicity, may exhibit greater passive diffusion across the BBB [1][5]. Conversely, strategic placement of fluorine has also been shown to enhance BBB penetration in some cases, so this requires experimental verification[6][7][8].
Toxicology: The Double-Edged Sword
The bioactivity of a compound is a balance of therapeutic effects and potential toxicity.
Cytotoxicity: Drawing parallels from studies on other psychoactive amines, it is plausible that the 7-chloro-indene amine may possess a higher intrinsic cytotoxicity . For instance, para-chloroamphetamine has been demonstrated to be more cytotoxic than para-fluoroamphetamine, a phenomenon linked to greater mitochondrial toxicity[9][10]. The increased lipophilicity of the chloro-compound could also contribute to higher tissue accumulation and potential for off-target effects[5].
Experimental Validation: From Hypothesis to Data
The following sections provide detailed, self-validating protocols for the experimental comparison of the bioactivity of 7-fluoro- and 7-chloro-indene amines.
In Vitro Assessment: Monoamine Oxidase (MAO) Inhibition Assay
Many psychoactive amines derive their activity from the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade neurotransmitters like serotonin, dopamine, and norepinephrine. This assay will determine if our test compounds inhibit these enzymes and with what potency.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the in vitro monoamine oxidase (MAO) inhibition assay.
Detailed Protocol:
Reagent Preparation:
Prepare a stock solution of a non-selective MAO substrate, such as kynuramine, in assay buffer.
Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.
Prepare serial dilutions of the 7-fluoro- and 7-chloro-indene amines, as well as known selective inhibitors for MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) to serve as positive controls.
Assay Plate Setup:
In a 96-well plate, add assay buffer to all wells.
Add the serially diluted test compounds and control inhibitors to their respective wells. Include vehicle-only wells for 100% activity and wells with a high concentration of a non-selective inhibitor for 0% activity.
Enzyme Reaction:
Add the MAO-A or MAO-B enzyme solution to each well.
Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
Detection and Analysis:
Stop the reaction (the method will depend on the specific kit used).
Measure the product formation using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
Calculate the percentage of inhibition for each concentration of the test compounds relative to the controls.
Determine the IC50 values (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
In Vivo Assessment: Locomotor Activity in an Open Field Test
The Open Field Test is a standard behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents. It can reveal whether the 7-fluoro- and 7-chloro-indene amines have stimulant, depressant, or anxiolytic/anxiogenic effects.
Experimental Workflow for Open Field Test
Caption: Workflow for the in vivo Open Field Test in rodents.
Detailed Protocol:
Animal and Environment Preparation:
House rodents (mice or rats) in a temperature and light-controlled environment with ad libitum access to food and water.
On the day of testing, transport the animals to the testing room and allow them to acclimate for at least 30-60 minutes before the experiment begins[6][7].
The open field arena (e.g., a 50x50x40 cm box) should be in a sound-attenuated room with consistent, diffuse lighting[6].
Dosing:
Prepare solutions of 7-fluoro- and 7-chloro-indene amine and a vehicle control.
Administer the compounds to different groups of animals via a chosen route (e.g., intraperitoneal injection) at various doses. The timing of administration before the test should be consistent and based on the expected time to peak effect.
Testing Procedure:
Gently place a single animal into the center of the open field arena[6].
Immediately start a video recording and tracking system to monitor the animal's behavior for a predetermined duration (e.g., 15-30 minutes)[6].
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
Data Collection and Analysis:
At the end of the session, gently remove the animal and return it to its home cage[6].
Thoroughly clean the arena with a 70% ethanol solution between each animal to remove olfactory cues[6][7].
Use automated video tracking software to analyze the recordings for key parameters:
Total distance traveled: A measure of general locomotor activity.
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
Rearing frequency: A measure of exploratory behavior.
Compare the data between the different treatment groups using appropriate statistical analyses (e.g., ANOVA).
Conclusion
The substitution of fluorine for chlorine at the 7-position of the indene amine scaffold presents a compelling case for divergent biological activities. While theoretical principles suggest that the 7-chloro analog may possess higher receptor affinity and the 7-fluoro analog may exhibit superior metabolic stability, these remain well-founded hypotheses until subjected to empirical testing. The detailed in vitro and in vivo protocols provided in this guide offer a robust framework for researchers to systematically investigate and compare the bioactivities of these two compounds. The resulting data will not only elucidate the specific structure-activity relationships for this chemical series but also contribute to the broader understanding of halogen substitution in drug design.
References
Gribble, A. D., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 17(5), 2477-2505. [Link]
Sun, H., & Adejare, A. (2011). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 11(5), 599-610. [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in the discovery and optimization of CNS agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
Adejare, A. (2010). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 2(1), 75-86. [Link]
Sun, H., & Adejare, A. (2011). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers. [Link]
Gribble, A. D., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
Royal Society of Chemistry. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
JoVE. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. [Link]
Das, S., & Deka, R. C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35063-35079. [Link]
Gribble, A. D., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]
Das, S., & Deka, R. C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]
Zhang, Y. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. [Link]
Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
Miliano, C., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. International Journal of Molecular Sciences, 21(8), 2853. [Link]
Miliano, C., et al. (2020). Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. PubMed. [Link]
Böhm, H. J., et al. (2004). Fluorine substituent effects (on bioactivity). ChemBioChem, 5(5), 637-643. [Link]
Li, Y., et al. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Development Research, 80(4), 486-495. [Link]
Biel, J. H. (1975). Amphetamines: Structure-Activity Relationships. In Handbook of Psychopharmacology (Vol. 1, pp. 1-23). Springer. [Link]
Costa, J. L., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]
A Comparative Analysis of Structural Stability: Gem-Dimethyl Indene vs. Spiro-Indene
For Researchers, Scientists, and Drug Development Professionals In the rational design of therapeutic agents and functional materials, the conformational stability of a core scaffold is a critical determinant of biologic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the rational design of therapeutic agents and functional materials, the conformational stability of a core scaffold is a critical determinant of biological activity, pharmacokinetic properties, and material performance. The indene framework, a common motif in medicinal chemistry and materials science, is often substituted to modulate its physicochemical characteristics. Among the myriad of possible substitution patterns, the introduction of a quaternary carbon at the C1 position, either as a gem-dimethyl group or as part of a spirocyclic system, profoundly influences the molecule's three-dimensional architecture and, consequently, its stability. This guide provides an in-depth comparison of the relative thermodynamic stability of gem-dimethyl indene versus spiro-indene systems, supported by established chemical principles and outlining experimental and computational methodologies for their quantitative assessment.
Introduction: The Significance of the Indene Scaffold and C1-Substitution
The indene bicyclic system, consisting of a benzene ring fused to a cyclopentene ring, is a versatile scaffold found in a range of biologically active compounds and organic materials.[1] Modification at the C1 position is a common strategy to introduce conformational constraints and modulate receptor binding or material properties. Two prevalent C1-disubstitution patterns are the gem-dimethyl group and the spiro-fused ring. While both introduce a quaternary carbon, they impart distinct conformational and energetic properties to the indene core. Understanding the relative stability of these two motifs is crucial for predicting molecular behavior and designing next-generation molecules with optimized characteristics.
Structural and Energetic Considerations
The thermodynamic stability of a molecule is intrinsically linked to its internal energy, which is a function of bond lengths, bond angles, and torsional strain. In the case of gem-dimethyl indene and spiro-indene, the key differentiating factor is the nature of the strain imposed on the five-membered ring of the indene core.
The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The presence of a gem-dimethyl group on a carbon chain is well-documented to influence the kinetics and thermodynamics of ring formation, a phenomenon known as the Thorpe-Ingold effect or the gem-dimethyl effect.[2] This effect has two primary components:
Kinetic Effect : The gem-dimethyl group constricts the internal bond angle of the acyclic precursor, bringing the reactive ends closer together and accelerating the rate of cyclization.[2]
Thermodynamic Effect : From a thermodynamic standpoint, gem-dimethyl substitution can relieve ring strain in the cyclized product.[3][4] Computational studies have shown that 1,1-dimethylcyclobutane is significantly less strained than cyclobutane.[5][6] This stabilization arises from the widening of the exocyclic C-C(CH₃)₂-C bond angle within the ring, which in turn allows for a more favorable conformation of the ring carbons, reducing torsional and angle strain.
In the context of 1,1-dimethylindene, the gem-dimethyl group is expected to introduce a degree of thermodynamic stabilization to the five-membered ring compared to an unsubstituted or mono-substituted indene.
Strain in Spirocyclic Systems
Spiro-indenes, where the C1 carbon is shared with another ring (typically a cyclopentane or cyclohexane ring to form a spiro[4.4]nonane or spiro[4.5]decane system, respectively), present a different energetic landscape. The spirocyclic fusion introduces a rigid, three-dimensional structure with its own set of strain considerations. The stability of a spiro compound is influenced by:
Ring Strain of the Constituent Rings : The inherent strain of the spiro-fused ring contributes to the overall energy of the molecule. For instance, a spiro[4.4]nonane system, comprised of two five-membered rings, will have a different strain profile than a spiro[4.5]decane system.
Spiro-Conjugation : In unsaturated spiro systems, electronic interactions between the two perpendicular rings can occur, influencing stability.
Distortion at the Spiro-Center : The tetrahedral geometry of the spiro carbon can be distorted to accommodate the fused rings, leading to angle strain.
While spirocycles are common in natural products and drug molecules, the fusion of two rings at a single carbon atom can introduce significant strain, particularly if the rings are small.[7][8]
Head-to-Head Comparison: Gem-Dimethyl Indene vs. Spiro-Indene
Based on fundamental principles of organic chemistry, a qualitative comparison of the stability of these two systems can be made.
Relief of ring strain via the Thorpe-Ingold effect.[2][5][6]
Rigid, pre-organized conformation.
Primary Destabilizing Factor
Potential for minor steric interactions between the methyl groups and the aromatic ring.
Inherent ring strain of the spirocyclic system, particularly in smaller rings.[8]
Predicted Relative Stability
Likely to be more thermodynamically stable due to the strain-relieving nature of the gem-dimethyl group.[3][4]
Potentially less stable due to the additional strain introduced by the spiro-fused ring.
It is important to note that this is a generalized prediction. The actual relative stability will depend on the specific nature of the spirocycle and any other substituents on the indene core.
Experimental and Computational Workflow for Determining Relative Stability
To quantitatively determine the relative stability of a given gem-dimethyl indene and its corresponding spiro-indene analogue, a combination of experimental and computational methods is required.
Experimental Protocol: Combustion Calorimetry
One of the most accurate experimental methods for determining the thermodynamic stability of organic compounds is by measuring their standard molar enthalpy of formation (ΔfH°).[9][10] This can be achieved through combustion calorimetry.
Objective: To determine the standard molar enthalpy of formation in the gaseous state for both the gem-dimethyl indene and the spiro-indene. A more negative value indicates greater thermodynamic stability.
Methodology:
Sample Preparation: Synthesize and purify high-purity samples of the gem-dimethyl indene and the spiro-indene. Characterize thoroughly by NMR, mass spectrometry, and elemental analysis.
Combustion Calorimetry:
Accurately weigh a sample of the compound into a crucible.
Place the crucible in a static-bomb calorimeter.
Pressurize the bomb with a known excess of pure oxygen.
Ignite the sample and measure the temperature change of the surrounding water bath.
From the temperature change and the known heat capacity of the calorimeter, calculate the massic energy of combustion (Δc u°).
Enthalpy of Sublimation/Vaporization:
Measure the enthalpy of sublimation (for solids) or vaporization (for liquids) using a method such as Calvet microcalorimetry or the Knudsen effusion technique.[9] This is necessary to convert the enthalpy of formation in the condensed phase to the gaseous phase.
Calculation of Enthalpy of Formation:
Using the experimentally determined energy of combustion and the known enthalpies of formation of the combustion products (CO₂ and H₂O), calculate the standard molar enthalpy of formation in the condensed phase (ΔfH°(cr or l)).
Add the enthalpy of sublimation/vaporization to obtain the standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)).
Compare the ΔfH°(g) values for the two compounds.
Computational Protocol: Quantum Chemical Calculations
In parallel with experimental work, high-level quantum chemical calculations can provide valuable insights into the relative stabilities of the two isomers.
Objective: To calculate the ground-state electronic energies of the gem-dimethyl indene and the spiro-indene and from these, their relative enthalpies of formation.
Methodology:
Conformational Search: Perform a thorough conformational search for each molecule to identify the lowest energy conformer.
Geometry Optimization: Optimize the geometry of the lowest energy conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)).
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated method, such as a composite method (e.g., G3, G4, CBS-QB3) or coupled-cluster theory (e.g., CCSD(T)).[11]
Calculation of Relative Energy: The difference in the calculated total enthalpies (including thermal corrections) of the two isomers will give their relative stability.
Visualizing the Comparison
Caption: Experimental and computational workflow for comparing the thermodynamic stability.
Conclusion
In the comparison between gem-dimethyl indene and spiro-indene, the principle of strain relief suggests that the gem-dimethyl substituted system is likely to be the more thermodynamically stable isomer. The Thorpe-Ingold effect provides a well-established basis for this prediction, where the gem-dimethyl group alleviates the inherent strain of the five-membered ring. Conversely, the spiro-fused ring system introduces its own set of strain elements that can destabilize the molecule.
For drug development professionals and materials scientists, this understanding can guide the design of new molecular entities. If the goal is to create a more stable, lower-energy scaffold, the gem-dimethyl substitution pattern may be preferable. However, if a rigid, conformationally locked structure is desired for specific binding interactions, the spirocyclic system, despite its potential for higher internal energy, may be the superior choice.
References
Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC. (n.d.).
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